N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide
Overview
Description
“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” is a chemical compound with the formula C11H10ClNO3 . It has a molecular weight of 239.66 .
Synthesis Analysis
The synthesis of this compound involves the reaction of acrylic acid with 4-amino-5-chloro-2-methoxybenzaldehyde in the presence of triethylamine and propanephosphonic anhydride . The reaction is carried out in ethyl acetate at a temperature of 30-40°C . After the reaction, the mixture is diluted with water and acidified with hydrochloric acid to pH 2-3 . The organic layer is then separated and washed with a mixture of water and sodium hydroxide .Scientific Research Applications
Corrosion Inhibition
- Application : Acrylamide derivatives, including those similar in structure to N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide, are effective as corrosion inhibitors for copper in nitric acid solutions. These compounds are mixed-type inhibitors and follow chemical adsorption and the Langmuir isotherm (Abu-Rayyan et al., 2022).
Synthesis Techniques
- Application : Methods for synthesizing acrylamide derivatives, including those structurally related to this compound, have been developed. These methods emphasize environmental benignity and high yield (Yuan Jia-cheng, 2012).
Material Properties and Applications
- Application : Compounds structurally similar to this compound have been studied for their material properties, such as environmental functional copolymers, which are synthesized for their response to pH and other factors (Abdelaty, 2018).
Biological Screening and Toxicity
- Application : Research on acrylamide derivatives has included studies on their biological activity and toxicity. This includes investigations on the interaction with nucleic acid bases and potential applications in biomedical research (Tanış et al., 2019).
Nanoparticle Formation and Drug Delivery
- Application : Acrylamide derivatives have been used in the synthesis of soluble polymeric carriers for drug delivery. These studies focus on the solution properties and biodistribution behavior of such polymers (Ambler et al., 1992).
Industrial Applications and Safety
- Application : General research on acrylamide, which is related to this compound, covers its widespread industrial applications, safety concerns, and formation in food processes (Friedman, 2003).
Enzymatic Polymerization
- Application : N-Hydroxyethyl acrylamide has been used as an initiator for the enzymatic ring-opening polymerization of lactones, demonstrating the potential for similar applications of this compound in greener chemical processes (Lentz et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
N-(2-chloro-4-formyl-5-methoxyphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-11(15)13-9-5-10(16-2)7(6-14)4-8(9)12/h3-6H,1H2,2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWETWUODKYSYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)NC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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